molecular formula C16H14N4O2S B2519426 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile CAS No. 1903840-95-8

4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile

Cat. No.: B2519426
CAS No.: 1903840-95-8
M. Wt: 326.37
InChI Key: LDXIBOSUUHHJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile involves a multi-step process. This begins with the preparation of the cyclohepta[d]pyrimidin intermediate through a series of cyclization reactions under controlled temperatures and pressures, followed by the introduction of the sulfonyl group via sulfonyl chloride in the presence of a base such as pyridine. Lastly, the benzonitrile moiety is attached through a nucleophilic substitution reaction.

  • Industrial Production Methods: : Industrial production of this compound may involve optimizing the reaction conditions for scalability, including the use of continuous flow reactors to ensure consistent product quality and yield. Efficient purification techniques such as column chromatography and recrystallization are essential to achieve the desired compound's purity.

Chemical Reactions Analysis

  • Types of Reactions: : 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile undergoes several types of reactions, including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency.

  • Major Products Formed: : The major products formed depend on the specific reaction pathway, but may include derivatives with altered sulfonyl or benzonitrile groups, showcasing the compound's versatility in synthetic chemistry.

Scientific Research Applications

  • Chemistry: : In chemistry, this compound serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds and pharmaceuticals.

  • Biology: : It is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules, which could lead to new therapeutic agents.

  • Medicine: : Its unique structure may contribute to the development of new drugs, especially for diseases where enzyme inhibition or receptor modulation is required.

  • Industry: : In industry, it may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action: The mechanism of action of 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This binding can inhibit enzyme activity or alter receptor function, leading to various biochemical effects.

Comparison with Similar Compounds: When compared with similar compounds, such as sulfonylbenzonitrile derivatives or other heterocyclic compounds, this compound stands out due to its unique combination of functional groups and stereochemistry. Its distinct structure allows for specific interactions that may not be achievable with other similar compounds, highlighting its potential in targeted applications.

Similar Compounds:

  • 4-Sulfonylbenzonitrile

  • Benzonitrile derivatives

  • Heterocyclic sulfonyl compounds

Properties

IUPAC Name

4-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-ylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c17-8-11-1-4-13(5-2-11)23(21,22)20-12-3-6-16(20)14-9-18-10-19-15(14)7-12/h1-2,4-5,9-10,12,16H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXIBOSUUHHJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.